![molecular formula C11H8F3N B1611031 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- CAS No. 89108-30-5](/img/structure/B1611031.png)
1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-
Description
“1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-” is a chemical compound with the molecular formula C11H8F3N . It is a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-” were not found, pyrrole compounds are generally synthesized through various tactical approaches . For instance, the combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Molecular Structure Analysis
The molecular structure of “1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-” consists of a pyrrole ring attached to a phenyl ring with a trifluoromethyl group . The average mass of the molecule is 211.183 Da, and the monoisotopic mass is 211.060883 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-” include an average mass of 211.183 Da and a monoisotopic mass of 211.060883 Da . Further details about its physical and chemical properties were not found in the retrieved sources.Future Directions
The future directions of research on “1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-” and similar compounds could involve exploring their therapeutic potential against various diseases or disorders . Due to the diverse nature of these compounds, many researchers are working to explore this skeleton to its maximum potential .
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-5-1-2-6-10(9)15-7-3-4-8-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMZRHODYBOXLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463723 | |
Record name | 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- | |
CAS RN |
89108-30-5 | |
Record name | 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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